7-(1'-Adamantoyloxy)actinomycin D
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Overview
Description
7-(1’-Adamantoyloxy)actinomycin D is a derivative of actinomycin D, a well-known chromopeptide antibiotic produced by Streptomyces species. Actinomycin D is widely recognized for its potent antitumor and antimicrobial properties. The modification with an adamantoyloxy group aims to enhance its pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1’-Adamantoyloxy)actinomycin D typically involves the esterification of actinomycin D with adamantane-1-carboxylic acid. The reaction is carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of 7-(1’-Adamantoyloxy)actinomycin D follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 7-(1’-Adamantoyloxy)actinomycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the adamantoyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the adamantoyloxy group.
Scientific Research Applications
7-(1’-Adamantoyloxy)actinomycin D has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA-binding properties and interactions.
Biology: Employed in cell viability assays and apoptosis studies due to its ability to intercalate into DNA.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific tumor cells.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(1’-Adamantoyloxy)actinomycin D involves its strong binding to DNA, which inhibits RNA synthesis by preventing RNA polymerase elongation. This leads to a decrease in mRNA production and subsequent protein synthesis. The compound’s adamantoyloxy group enhances its stability and binding affinity to DNA, making it more effective in its biological activities.
Comparison with Similar Compounds
Actinomycin D: The parent compound, known for its antitumor and antimicrobial properties.
7-Aminoactinomycin D: A fluorescent derivative used in cell viability assays.
7-Nitroactinomycin D: Another derivative with potent antitumor activity.
Uniqueness: 7-(1’-Adamantoyloxy)actinomycin D stands out due to its enhanced stability and binding affinity to DNA, attributed to the adamantoyloxy group. This modification potentially improves its pharmacological properties, making it a promising candidate for further research and therapeutic applications.
Properties
CAS No. |
78566-17-3 |
---|---|
Molecular Formula |
C73H100N12O18 |
Molecular Weight |
1433.6 g/mol |
IUPAC Name |
[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C73H100N12O18/c1-32(2)51-68(95)84-21-17-19-44(84)66(93)80(13)30-47(86)82(15)57(34(5)6)70(97)100-38(11)53(64(91)76-51)78-62(89)43-26-46(102-72(99)73-27-40-23-41(28-73)25-42(24-40)29-73)36(9)60-55(43)75-56-49(50(74)59(88)37(10)61(56)103-60)63(90)79-54-39(12)101-71(98)58(35(7)8)83(16)48(87)31-81(14)67(94)45-20-18-22-85(45)69(96)52(33(3)4)77-65(54)92/h26,32-35,38-42,44-45,51-54,57-58H,17-25,27-31,74H2,1-16H3,(H,76,91)(H,77,92)(H,78,89)(H,79,90) |
InChI Key |
OICLHHUVKVCFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)OC(=O)C89CC1CC(C8)CC(C1)C9 |
Origin of Product |
United States |
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